molecular formula C20H15NS2 B3047331 Benzyl 9H-carbazole-9-carbodithioate CAS No. 137780-73-5

Benzyl 9H-carbazole-9-carbodithioate

Cat. No.: B3047331
CAS No.: 137780-73-5
M. Wt: 333.5 g/mol
InChI Key: DFLKGYBBYMCANE-UHFFFAOYSA-N
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Description

Benzyl 9H-carbazole-9-carbodithioate is a chemical compound with the molecular formula C20H15NS2 It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound

Scientific Research Applications

Benzyl 9H-carbazole-9-carbodithioate has several scientific research applications, including:

Mechanism of Action

While the specific mechanism of action for Benzyl 9H-carbazole-9-carbodithioate is not mentioned in the sources, it is known that the compound exerts its therapeutic potential by inhibiting key enzymes implicated in the advancement of certain malignant neoplasms .

Safety and Hazards

As Benzyl 9H-carbazole-9-carbodithioate is a chemical substance, precautions should be taken to avoid contact with skin, eyes, and respiratory tract during handling . It should be handled in a well-ventilated environment and appropriate protective equipment should be worn .

Future Directions

While specific future directions for Benzyl 9H-carbazole-9-carbodithioate are not mentioned in the sources, carbazole-based compounds are attractive due to their important photochemical and thermal stability and good hole-transport ability . They are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors , suggesting potential future directions for this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 9H-carbazole-9-carbodithioate typically involves the reaction of 9H-carbazole-9-carbodithioic acid with benzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques, such as recrystallization or column chromatography, would be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyl 9H-carbazole-9-carbodithioate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ability to act as a RAFT agent, providing precise control over polymerization processes. Its structural properties also make it suitable for applications in advanced materials and biological studies .

Properties

IUPAC Name

benzyl carbazole-9-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NS2/c22-20(23-14-15-8-2-1-3-9-15)21-18-12-6-4-10-16(18)17-11-5-7-13-19(17)21/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLKGYBBYMCANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC(=S)N2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467064
Record name 9H-Carbazole-9-carbodithioic acid, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137780-73-5
Record name 9H-Carbazole-9-carbodithioic acid, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Benzyl 9H-carbazole-9-carbodithioate (BCCDT) function in controlled radical polymerization?

A1: BCCDT acts as a reversible addition-fragmentation chain transfer (RAFT) agent. [, , ] This means it can reversibly deactivate propagating polymer chains, preventing uncontrolled growth and leading to polymers with well-defined molecular weights and narrow distributions. [] This control stems from the ability of the dithiocarbamate group to participate in a chain transfer reaction with growing polymer radicals. []

Q2: What makes BCCDT particularly effective in controlling the polymerization of certain monomers?

A2: Studies show that BCCDT exhibits excellent control over methyl acrylate (MA) polymerization, leading to living polymerization characteristics with very narrow polydispersity indices (PDI). [] This control is attributed to the strong stabilizing effect of the carbazole group on the intermediate radicals formed during the RAFT process, promoting a controlled chain transfer mechanism. [, ]

Q3: Are there limitations to BCCDT's effectiveness in controlling the polymerization of different monomers?

A3: While BCCDT effectively controls MA and styrene polymerization, it shows limited control over methyl methacrylate (MMA). [] Additionally, while BCCDT mediates controlled styrene polymerization, the reaction rate is significantly slower compared to other dithiocarbamates. [] This difference in reactivity highlights the influence of monomer structure on the RAFT process with BCCDT.

Q4: How does the structure of BCCDT compare to other dithiocarbamate RAFT agents?

A4: The key difference lies in the N-group. BCCDT possesses a bulky, conjugated carbazole ring attached to the nitrogen of the dithiocarbamate group. [, ] This structural feature significantly influences its reactivity and stabilizing effect on intermediate radicals compared to dithiocarbamates with simpler N-substituents. []

Q5: Beyond polymerization control, what other applications have been explored for BCCDT?

A5: BCCDT's use extends to synthesizing well-defined polymers with carbazole labels for optical applications. [] For instance, BCCDT facilitated the creation of a poly(methyl acrylate) (PMA) derivative containing both carbazole and azo functionalities, enabling fluorescent and UV absorption properties. []

Q6: What analytical techniques are commonly used to characterize BCCDT and the polymers synthesized using it?

A6: Common techniques include nuclear magnetic resonance (NMR) spectroscopy to confirm BCCDT's structure and the presence of the carbazole label in synthesized polymers. [, ] Gel permeation chromatography (GPC) is employed to determine the molecular weight and polydispersity of the resulting polymers. [, ] Additionally, techniques like UV-Vis spectroscopy are used to analyze the optical properties of polymers synthesized with BCCDT. [, ]

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